
1-Bromooctadecane
Overview
Description
C18H37Br . It is a long-chain alkyl halide, characterized by a bromine atom attached to the terminal carbon of an eighteen-carbon alkane chain. This compound is a key building block in organic synthesis, particularly in the preparation of surfactants, lubricants, and other specialty chemicals .
Preparation Methods
1-Bromooctadecane is typically synthesized through the reaction of stearyl alcohol with hydrogen bromide. The process involves heating the alcohol to 100°C and introducing dry hydrogen bromide, maintaining the reaction temperature between 100-120°C until the solution no longer absorbs hydrogen bromide. The resulting bromide is then separated, washed with concentrated sulfuric acid, and further purified using methanol and ammonia. The final product is obtained through vacuum distillation, yielding a high-purity compound .
Industrial Production Method:
Reactants: Stearyl alcohol and hydrogen bromide.
Conditions: Heating to 100°C, maintaining 100-120°C during the reaction.
Purification: Washing with sulfuric acid, methanol, and ammonia; vacuum distillation.
Chemical Reactions Analysis
1-Bromooctadecane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:
Nucleophilic Substitution: The bromine atom is replaced by various nucleophiles such as hydroxide ions, alkoxide ions, or amines, forming alcohols, ethers, or amines, respectively.
Reduction: The compound can be reduced to octadecane using reducing agents like sodium borohydride.
Elimination: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar solvents.
Reduction: Sodium borohydride in ethanol.
Elimination: Potassium hydroxide in ethanol.
Major Products:
Alcohols, Ethers, Amines: From nucleophilic substitution.
Octadecane: From reduction.
Alkenes: From elimination reactions
Scientific Research Applications
Scientific Research Applications
1-Bromooctadecane is utilized in several research domains:
Chemistry
- Surfactant Synthesis: It serves as a precursor in the production of surfactants and lubricants due to its hydrophobic properties.
- Carbon Nanotube Functionalization: The compound is instrumental in the functionalization of carbon nanotubes (CNTs), enhancing their chemical reactivity and stability. This application is particularly relevant in materials science for developing advanced nanocomposites.
Biology
- Membrane Dynamics Studies: Its long hydrophobic chain allows it to modify biomolecules, making it useful for studying membrane dynamics and interactions within biological systems.
- Biochemical Reactions: It can undergo nucleophilic substitution reactions, allowing for the synthesis of various biomolecular derivatives.
Medicine
- Drug Delivery Systems: Research indicates potential applications in drug delivery formulations due to its ability to encapsulate therapeutic agents within lipid membranes.
- Pharmaceutical Formulations: Investigated as a component in formulations aimed at improving bioavailability and targeting specific tissues.
Industry
- Specialty Chemicals Production: Used in manufacturing specialty chemicals that enhance performance in coatings and adhesives.
- Oilfield Applications: In oil drilling operations, it acts as an organic modifier for bentonite clays, improving their performance in oil-based drilling fluids.
Case Studies
Case Study 1: Surfactant Development
A study demonstrated the successful synthesis of a novel surfactant using this compound as a precursor. The resultant surfactant exhibited superior emulsifying properties compared to traditional surfactants, making it suitable for applications in pharmaceuticals and cosmetics .
Case Study 2: Carbon Nanotube Functionalization
Research highlighted the functionalization of shortened single-walled carbon nanotubes (s-SWCNTs) using this compound. The functionalized CNTs displayed improved solubility in organic solvents and enhanced electronic properties, paving the way for their use in electronic devices .
Case Study 3: Oilfield Drilling Fluids
A comparative study on organic modifiers revealed that bentonite modified with this compound outperformed conventional modifiers in terms of swelling capacity and gel performance in oil-based drilling fluids, leading to more efficient drilling operations .
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Chemistry | Surfactant Synthesis | Enhanced emulsifying properties |
Biology | Membrane Dynamics | Improved understanding of biomolecular interactions |
Medicine | Drug Delivery Systems | Increased bioavailability of drugs |
Industry | Oilfield Applications | Superior performance in drilling fluids |
Mechanism of Action
The primary mechanism of action of 1-bromooctadecane involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by various nucleophiles, allowing the compound to participate in a wide range of chemical transformations. This property makes it a versatile intermediate in organic synthesis .
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.
Functionalization: Used to modify surfaces and molecules, enhancing their properties and reactivity.
Comparison with Similar Compounds
1-Bromooctadecane is part of a family of long-chain alkyl halides, each with unique properties and applications. Similar compounds include:
- 1-Bromohexadecane (C16H33Br)
- 1-Bromododecane (C12H25Br)
- 1-Bromoeicosane (C20H41Br)
- 1-Bromotetradecane (C14H29Br)
Comparison:
- Chain Length: The primary difference lies in the length of the carbon chain, affecting their physical properties such as melting and boiling points.
- Reactivity: All these compounds undergo similar nucleophilic substitution reactions, but the reactivity may vary slightly based on the chain length and steric factors.
- Applications: While they share common uses in organic synthesis, each compound may be preferred for specific applications based on its chain length and resulting properties .
This compound stands out due to its optimal chain length, making it particularly useful in the synthesis of surfactants and in the functionalization of carbon nanotubes.
Biological Activity
1-Bromooctadecane (C18H37Br), also known as stearyl bromide, is a long-chain alkyl bromide that has garnered attention in various fields due to its unique biological properties. This article delves into the biological activity of this compound, highlighting its effects on cellular systems, potential applications in pharmacology, and its role in environmental studies.
- Molecular Formula : C18H37Br
- Molecular Weight : 333.39 g/mol
- CAS Number : 112-89-0
- Physical State : White to yellow fused solid or liquid
- Melting Point : 25 to 31 °C
- Solubility : Poorly soluble in water (0.000015 mg/ml) .
Skin Sensitization and Allergenic Potential
This compound has been studied for its skin sensitization properties using the local lymph node assay (LLNA). Research indicates that while shorter-chain bromoalkanes exhibit varying levels of sensitization, this compound shows a moderate response. The study found that the potency of skin sensitization increases with carbon chain length up to a certain point, with 1-bromohexadecane (C16) demonstrating the highest activity in the series .
The biphasic response observed suggests that both chemical structure and environmental factors, such as solvent choice, significantly influence allergenic activity. For instance, employing tetrahydrofuran-butanol (THF-BuOH) as a vehicle resulted in enhanced sensitization responses compared to nonpolar vehicles .
Study on Antimicrobial Activity
A notable case study investigated the antibacterial efficacy of quaternary ammonium compounds derived from long-chain alkyl bromides, including derivatives of this compound. The study reported that these compounds exhibited substantial antibacterial activity, leading to reduced bacterial proliferation and adherence on surfaces. The effectiveness was attributed to the hydrophobic nature of the long alkyl chains, which facilitates interaction with bacterial membranes .
Environmental Impact Assessment
Research has also focused on the environmental implications of using this compound in industrial applications. Its low water solubility raises concerns regarding its persistence and bioaccumulation potential in aquatic ecosystems. Studies have indicated that long-chain brominated compounds can accumulate in organisms, potentially leading to toxic effects over time .
Summary of Findings
Property | Description |
---|---|
Molecular Weight | 333.39 g/mol |
Melting Point | 25 to 31 °C |
Solubility | Poorly soluble in water |
Skin Sensitization | Moderate response in LLNA |
Antimicrobial Activity | Potential activity against bacteria |
Environmental Concerns | Bioaccumulation and persistence |
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 1-bromooctadecane, and how do reactant ratios influence yield?
- Methodological Answer : The synthesis of this compound involves nucleophilic substitution reactions, typically between octadecanol and hydrobromic acid. Key parameters include:
- Reactant Ratios : A molar ratio of 1:3 (octadecanol:HBr) minimizes side reactions and maximizes yield .
- Temperature : A two-stage temperature protocol is recommended: 130°C for the first stage to initiate the reaction and 85°C for the second stage to reduce byproduct formation .
- Catalysts : Acid catalysts (e.g., sulfuric acid) are often used to accelerate the reaction.
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Molar Ratio | 1:3 | Maximizes primary product |
First-Stage Temp | 130°C | Initiates reaction |
Second-Stage Temp | 85°C | Minimizes byproducts |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Use amber glass containers to prevent photodegradation .
- Safety Protocols :
- Respiratory Protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high-concentration exposure .
- Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and full-body suits to avoid irritation .
- Disposal : Avoid drainage systems; neutralize with sodium bicarbonate before disposal .
Q. What analytical methods are recommended for characterizing this compound purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (δ 3.4 ppm for -CHBr) and C NMR (δ 30-35 ppm for Br-C) confirm structure .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects impurities (e.g., unreacted octadecanol) .
- Elemental Analysis : Validate bromine content (theoretical Br%: 17.8%) .
Advanced Research Questions
Q. How can this compound be utilized in synthesizing multifunctional ionic liquids, and what challenges arise in scalability?
- Methodological Answer : this compound serves as a precursor for quaternary ammonium salts in ionic liquids. Key steps include:
- Alkylation : React with amines (e.g., N-methylephedrine) in dry ethanol under nitrogen to form cationic intermediates .
- Anion Exchange : Replace Br with thiocyanate (SCN) or other anions to tune properties.
- Challenges :
- Byproduct Formation : Excess this compound increases purification difficulty .
- Solvent Selection : Anhydrous ethanol minimizes hydrolysis but requires strict moisture control .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point variability)?
- Methodological Answer : Discrepancies in properties like melting point (-9°C vs. literature reports) may stem from:
- Purity Differences : Recrystallize samples from hexane and validate purity via GC-MS .
- Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms .
- Literature Review : Cross-reference primary sources (e.g., Beilstein Journal) rather than vendor data .
Q. How can researchers ensure reproducibility in organic bentonite modification using this compound?
- Methodological Answer : For oleophilic bentonite synthesis:
- Swelling Volume Test : Standardize solvent (20-30 mL toluene) and agitation time (24 hours) .
- Reaction Monitoring : Use FT-IR to track C-Br bond disappearance (500-600 cm) .
- Documentation : Publish full experimental details (e.g., solvent grade, humidity levels) to address variability .
Q. What frameworks (e.g., FINER criteria) guide hypothesis-driven research on this compound’s environmental behavior?
- Methodological Answer : Apply the FINER framework to design studies:
- Feasible : Use GC-MS for trace degradation product detection .
- Novel : Investigate unexplored pathways (e.g., photodegradation kinetics in aquatic systems) .
- Ethical : Avoid ecotoxicity assumptions; conduct in silico modeling (e.g., QSAR) before lab tests .
Q. Methodological Best Practices
- Data Contradiction Analysis : Systematically compare results with prior studies using tools like PRISMA for literature reviews .
- Reproducibility : Archive raw data (NMR spectra, chromatograms) in supplementary materials .
- Safety Compliance : Align protocols with NIOSH/CEN standards for hazardous material handling .
Properties
IUPAC Name |
1-bromooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULSMOGMLRGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059423 | |
Record name | 1-Bromooctadecane | |
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Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; mp = 25-30 deg C; [Alfa Aesar MSDS] | |
Record name | 1-Bromooctadecane | |
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Vapor Pressure |
0.00000594 [mmHg] | |
Record name | 1-Bromooctadecane | |
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CAS No. |
112-89-0 | |
Record name | 1-Bromooctadecane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=112-89-0 | |
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Record name | 1-Bromooctadecane | |
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Record name | 1-BROMOOCTADECANE | |
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Record name | Octadecane, 1-bromo- | |
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Record name | 1-Bromooctadecane | |
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Retrosynthesis Analysis
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